molecular formula C14H10N2O4S3 B2698121 2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole CAS No. 325703-58-0

2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B2698121
CAS No.: 325703-58-0
M. Wt: 366.42
InChI Key: WEKHSHMCROYTRB-UHFFFAOYSA-N
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Description

2-[(4-methanesulfonyl-2-nitrophenyl)sulfanyl]-1,3-benzothiazole is a useful research compound. Its molecular formula is C14H10N2O4S3 and its molecular weight is 366.42. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Characterization and Metal Complex Formation

2-{[4-(Methylthio)phenyl]-2,3-dihydro-1,3-benzothiazole and its derivatives have been synthesized and explored for their ability to form novel Ni(II) and Co(II) coordination compounds. These compounds have been studied for their electrochemical behavior in solution and at the surface of a gold electrode, demonstrating potential applications in modifying electrode surfaces. The formation of self-assembled monolayers of metal complexes on gold surfaces showcases their applicability in surface chemistry and sensor development (Beloglazkina et al., 2007).

Antimicrobial and Anticancer Properties

Methylsulfonyl benzothiazole (MSBT) derivatives, including those with 2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole structure, have been identified for their promising antimicrobial activity against selected bacterial and fungal species. Furthermore, specific MSBT compounds have shown significant anticancer activity, particularly against cervical cancer cell lines, highlighting their potential as novel therapeutic agents (Lad et al., 2017).

Pesticidal Activity Exploration

Derivatives of phenyl tribromomethyl sulfone, related to the core structure of 2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole, have been synthesized with potential pesticidal activity. These novel compounds, designed with modifications to include nitration and subsequent reactions, offer insights into the development of new pesticides with improved efficacy and selectivity (Borys et al., 2012).

Antimycobacterial Activity

Research into benzothiazole derivatives has also revealed compounds with notable antimycobacterial activity. Specific benzylsulfanyl derivatives of benzothiazole, including those bearing nitro groups or a thioamide group, have shown appreciable activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria. These findings support the potential use of benzothiazole derivatives in treating mycobacterial infections (Kočí et al., 2002).

DNA Adduct Formation in Antitumor Activity

2-(4-Aminophenyl)benzothiazoles, structurally related to the compound of interest, generate DNA adducts in sensitive tumor cells, providing a mechanism for their selective antitumor activity. This property has been observed both in vitro and in vivo, highlighting the potential of benzothiazole derivatives in cancer therapy by targeting specific cellular components in tumor cells (Leong et al., 2003).

Future Directions

Benzothiazole derivatives, including “2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole”, may have potential in medicinal chemistry due to their wide range of biological activities . Future research could focus on the design and synthesis of this group of compounds with the aim of repurposing these compounds .

Properties

IUPAC Name

2-(4-methylsulfonyl-2-nitrophenyl)sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S3/c1-23(19,20)9-6-7-13(11(8-9)16(17)18)22-14-15-10-4-2-3-5-12(10)21-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKHSHMCROYTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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